molecular formula C12H15N3O B13167002 4-amino-2-benzyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one

4-amino-2-benzyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B13167002
M. Wt: 217.27 g/mol
InChI Key: FFKRFHFYHOPOLM-UHFFFAOYSA-N
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Description

4-Amino-2-benzyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one is a pyrazolone derivative characterized by a dihydropyrazol-3-one core substituted with amino, benzyl, and methyl groups. Pyrazolones are renowned for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties . The amino group at the 4-position enables reactivity with carbonyl compounds to form Schiff bases, a feature exploited in designing bioactive analogs .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-amino-2-benzyl-1,5-dimethylpyrazol-3-one

InChI

InChI=1S/C12H15N3O/c1-9-11(13)12(16)15(14(9)2)8-10-6-4-3-5-7-10/h3-7H,8,13H2,1-2H3

InChI Key

FFKRFHFYHOPOLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-benzyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylhydrazine with 3-methyl-2-butanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-benzyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and benzyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-amino-2-benzyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-2-benzyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolone Derivatives

Schiff Base Derivatives of 4-Aminoantipyrine

4-Aminoantipyrine (4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one) is a parent compound for synthesizing Schiff bases. Its derivatives share the pyrazolone core but differ in substituents at the 4-position:

Compound Name Substituent on Schiff Base Key Properties/Findings Reference
4-[(E)-(2-Hydroxy-5-nitrobenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 2-hydroxy-5-nitrobenzylidene Enhanced electron-withdrawing effects (nitro group) may stabilize the Schiff base .
4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 4-dimethylaminobenzylidene Electron-donating dimethylamino group increases solubility in polar solvents .
4-[(1-Hydroxy-2-naphthyl)methylene-amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 1-hydroxy-2-naphthylmethylene Extended aromatic system (naphthyl) enhances π-π stacking in crystal structures .

Key Insights :

  • Electron-withdrawing groups (e.g., nitro in ) increase Schiff base stability but may reduce bioavailability due to polarity.
  • Bulky substituents (e.g., naphthyl in ) influence crystallinity and intermolecular interactions, as seen in X-ray diffraction studies .
Substituent Variations at the 2-Position

The 2-position substituent (benzyl in the target compound) significantly impacts steric bulk and hydrophobicity:

Compound Name 2-Position Substituent Key Differences Reference
4-Amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride Cyclohexyl Increased lipophilicity compared to benzyl; cyclohexyl may enhance CNS penetration .
1,5-Dimethyl-4-[(E)-3-phenoxybenzylideneamino]-2-phenyl-1H-pyrazol-3(2H)-one Phenyl Reduced steric hindrance compared to benzyl; phenyl derivatives show higher thermal stability .

Key Insights :

  • Benzyl vs.
  • Phenyl groups at the 2-position (e.g., ) simplify synthesis but may reduce bioactivity compared to bulkier substituents.
Heterocyclic Hybrids

Pyrazolone derivatives fused with other heterocycles exhibit enhanced bioactivity:

Compound Name Hybrid Structure Key Findings Reference
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one Coumarin-pyrimidinone hybrid Dual pharmacophores may synergize anticoagulant and anti-inflammatory effects .
4-{[3-(2-Hydroxyethyl)-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenylpyrazol-3-one Thiazole hybrid Thiazole moiety introduces potential antimicrobial activity .

Key Insights :

Physicochemical and Crystallographic Comparisons

  • Hydrogen Bonding: Derivatives with hydroxy or amino groups (e.g., ) form robust hydrogen-bonded networks, enhancing crystal stability .
  • Crystal Packing : The benzyl group in the target compound induces torsional strain, as observed in ORTEP diagrams generated via SHELX software .
  • Solubility: Nitro-substituted derivatives (e.g., ) exhibit lower aqueous solubility due to increased hydrophobicity, whereas dimethylamino-substituted analogs (e.g., ) are more polar.

Biological Activity

4-Amino-2-benzyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one, also known as a derivative of 4-aminoantipyrine, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-amino-2-benzyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one is C13H16N4OC_{13}H_{16}N_4O, with a molecular weight of approximately 244.29 g/mol. The compound features a pyrazolone core, which is known for its pharmacological versatility.

1. Analgesic and Anti-inflammatory Properties

Research indicates that pyrazolone derivatives exhibit significant analgesic and anti-inflammatory effects. For instance, studies have shown that compounds similar to 4-aminoantipyrine possess the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition leads to reduced production of prostaglandins, thereby alleviating pain and inflammation .

2. Antimicrobial Activity

Recent studies have demonstrated that 4-amino-2-benzyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one exhibits notable antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains and fungi. For example, derivatives synthesized from this compound were screened for antimicrobial activity, revealing minimum inhibitory concentrations (MIC) as low as 50 µg/mL against certain pathogens .

3. Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress-related diseases. Studies indicate that pyrazolone derivatives can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

The biological activities of 4-amino-2-benzyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one are primarily attributed to its ability to interact with various biological targets:

  • Cyclooxygenase Inhibition : The structure allows for binding to COX enzymes, leading to reduced inflammatory mediators.
  • Free Radical Scavenging : The presence of amino and carbonyl groups in the structure enhances electron donation capacity, facilitating the neutralization of free radicals.

Case Study 1: Analgesic Efficacy

A clinical study involving patients with chronic pain assessed the efficacy of a formulation containing 4-aminoantipyrine derivatives. Results indicated a significant reduction in pain levels compared to placebo groups, showcasing its potential as an effective analgesic agent .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, various derivatives were synthesized and tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results highlighted that certain modifications to the benzyl group enhanced antibacterial activity significantly .

Data Tables

Activity Type Tested Compound MIC (µg/mL) Comments
Analgesic4-aminoantipyrine derivativeN/ASignificant pain relief observed
Antimicrobial4-amino-2-benzyl derivative50Effective against multiple pathogens
AntioxidantPyrazolone derivativesN/AHigh free radical scavenging capacity

Q & A

Q. What are the common synthetic routes for preparing pyrazolone derivatives like 4-amino-2-benzyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one?

Pyrazolone derivatives are typically synthesized via condensation reactions between hydrazines and β-keto esters or β-diketones. For example, ultrasound-assisted methods can enhance reaction efficiency by promoting faster cyclization and reducing side products . Specific derivatives, such as antipyrine analogs, are synthesized by introducing substituents (e.g., benzyl or amino groups) at the pyrazolone core through Schiff base formation or alkylation . Purification often involves recrystallization from ethanol or methanol, with structural confirmation via NMR and FTIR spectroscopy .

Q. How is X-ray crystallography employed to determine the molecular structure of pyrazolone derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent, and data collection is performed at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Software like SHELXL (for refinement) and ORTEP-III (for visualization) are used to analyze bond lengths, angles, and intermolecular interactions. For example, the title compound’s analogs show planar pyrazolone rings with dihedral angles between substituents (e.g., benzyl groups) ranging from 30°–40°, validated by SHELX refinement .

Q. What spectroscopic techniques are critical for characterizing pyrazolone derivatives?

  • NMR : 1^1H and 13^13C NMR confirm substituent integration and electronic environments. For instance, the NH proton in 4-amino derivatives appears as a singlet at δ ~5.5 ppm .
  • FTIR : Stretching vibrations for C=O (1650–1700 cm1^{-1}) and N–H (3200–3400 cm^{-1) are key markers .
  • UV-Vis : Conjugated systems (e.g., Schiff bases) exhibit absorption bands at λ ~300–400 nm, useful for studying electronic transitions .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during refinement?

Disorder in substituents (e.g., rotating benzyl groups) is modeled using PART instructions in SHELXL, with occupancy factors refined isotropically. For twinned crystals (common in low-symmetry space groups), the HKLF 5 format in SHELXL enables twin-law refinement. An example includes a pyrazolone derivative refined with a BASF parameter of 0.25, indicating 25% contribution from the twin component .

Q. What methodologies are used to analyze hydrogen-bonding networks in pyrazolone crystals?

Graph set analysis (R_2$$^2(8), C_1$$^1(14)) categorizes H-bonding patterns. For example, N–H···O and C–H···O interactions in pyrazolone derivatives form chains or rings, stabilizing crystal packing. Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H contacts account for ~25% of interactions in antipyrine analogs) .

Q. How do computational methods complement experimental data in studying pyrazolone reactivity?

DFT calculations (e.g., B3LYP/6-31G*) predict tautomer stability, charge distribution, and reaction pathways. For Schiff base derivatives, Fukui indices identify nucleophilic/electrophilic sites, aligning with experimental observations of regioselective alkylation .

Q. What strategies optimize multi-step synthesis of functionalized pyrazolones (e.g., azo-linked or spiro derivatives)?

  • Azo Coupling : Diazotization of anilines followed by coupling with pyrazolones under acidic conditions yields azo dyes. Ultrasound irradiation reduces reaction time from hours to minutes .
  • Spiro Derivatives : Michael addition of pyrazolone enolates to α,β-unsaturated ketones forms spiro rings, with stereochemistry controlled by solvent polarity (e.g., DMF vs. THF) .

Methodological Resources

  • Crystallography Software :
    • SHELX suite (SHELXL for refinement, SHELXD for phasing) .
    • ORTEP-III for thermal ellipsoid plots .
  • Spectral Databases :
    • Cambridge Structural Database (CSD) for comparing bond parameters .
  • Synthetic Protocols :
    • Ultrasound-assisted synthesis for greener protocols .

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